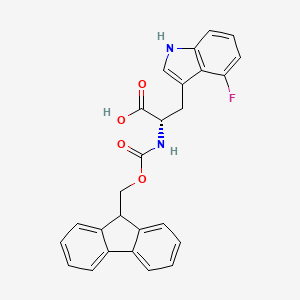

(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID

Description

“(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID” is a fluorinated indole-containing amino acid derivative protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and its ease of removal via piperidine treatment . The 4-fluoroindole moiety introduces electronic and steric effects that influence peptide conformation and biological activity, making it valuable in designing bioactive peptides or enzyme inhibitors. Its molecular formula is C₂₆H₂₁FN₂O₄, with a molecular weight of 444.45 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPFRXZWFYXWKG-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C(=CC=C5)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID typically involves the protection of the amino group of 4-fluorotryptophan with the Fmoc group. This can be achieved through the reaction of 4-fluorotryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques. The use of Wang resin, a widely used resin in solid-phase peptide synthesis, allows for efficient attachment and cleavage of the Fmoc-protected amino acid .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID undergoes various chemical reactions, including:

Deprotection: Removal of the Fmoc group under basic conditions using piperidine or a similar base.

Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU, HATU, or DIC.

Substitution: Reactions involving the substitution of the fluorine atom on the tryptophan ring.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: HBTU or HATU in the presence of a base like DIPEA.

Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products Formed

Peptides: Formation of peptides with (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID as a building block.

Substituted Tryptophan Derivatives: Products formed from substitution reactions on the fluorine atom.

Scientific Research Applications

Chemistry

In the field of chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid is primarily employed in peptide synthesis. The Fmoc group allows for selective protection and deprotection of amino groups during the stepwise assembly of peptides. This capability is essential for:

- Solid-phase peptide synthesis (SPPS): The compound facilitates the construction of peptides by protecting amino groups from unwanted reactions during synthesis.

Biology

Biologically, peptides synthesized using this compound are utilized to study:

- Protein-protein interactions: Understanding how proteins interact with each other can provide insights into cellular processes and disease mechanisms.

- Enzyme-substrate interactions: Investigating these interactions aids in the development of enzyme inhibitors or activators, which can be pivotal in drug design.

Medicine

In medical research, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid has potential therapeutic applications:

- Peptide-based drugs: Compounds synthesized using this molecule are being explored for their efficacy in treating various diseases such as cancer and diabetes.

Industry

In the pharmaceutical industry, this compound is vital for:

- Large-scale synthesis of peptide drugs: Its stability and protective capabilities make it suitable for industrial applications where high purity and yield are required.

Case Study 1: Peptide Synthesis

A recent study demonstrated the effectiveness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid in synthesizing a novel peptide with anticancer properties. The Fmoc group allowed for efficient assembly while maintaining the integrity of sensitive amino acids.

Case Study 2: Enzyme Inhibition

Another investigation utilized peptides derived from this compound to explore enzyme inhibition mechanisms in cancer cells. The results indicated that specific modifications to the synthesized peptides enhanced their inhibitory effects on target enzymes involved in tumor growth.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The fluorine atom on the tryptophan ring can influence the electronic properties and reactivity of the compound, affecting its interactions with other molecules .

Comparison with Similar Compounds

Key Findings :

- Fluorine (Target Compound) improves metabolic stability and bioavailability compared to bulkier halogens like bromine .

- Bromine () increases molecular weight by ~13% and may enhance binding affinity in hydrophobic pockets .

- Chlorine () offers a balance between electronic effects and steric hindrance, often utilized in protease-resistant peptides .

Analogues with Modified Backbones or Protective Groups

Key Findings :

- Azide-modified derivatives () enable site-specific bioconjugation, critical for labeled peptides in imaging or drug delivery .

- Cyclohexyl side chains () improve pharmacokinetic properties by increasing lipid solubility .

- o-Tolyl substitution () reduces synthetic complexity but sacrifices the indole’s hydrogen-bonding capacity .

Biological Activity

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid, often abbreviated as Fmoc-L-F4-Indole, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorenylmethoxy carbonyl group and an indole moiety. Its molecular formula is , with a molecular weight of approximately 442.48 g/mol. The presence of the fluoro substituent is significant for its biological activity.

Research indicates that compounds similar to Fmoc-L-F4-Indole may exert their biological effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that related compounds can inhibit cell cycle progression in various cancer cell lines, suggesting potential use as anticancer agents .

- Induction of Apoptosis : There is evidence that these compounds can induce apoptosis in tumor cells, a critical mechanism for eliminating cancerous cells.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are beneficial in various disease contexts, including autoimmune disorders .

Biological Activity Data

Case Studies

Several studies have explored the biological activity of related compounds:

- Cytotoxicity in Cancer Models : A study demonstrated that an analog of Fmoc-L-F4-Indole exhibited cytotoxic effects against Jurkat and K562 cell lines, with a potency exceeding that of established chemotherapeutics like artemisinin by over 90 times .

- Mechanistic Insights : Research indicated that compounds with similar structures could modulate signaling pathways involved in cell survival and death, particularly through the activation of caspases, which are crucial for the apoptotic process.

Therapeutic Implications

Given its biological activities, (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID holds promise as a therapeutic agent in oncology. Its ability to induce apoptosis and inhibit proliferation suggests potential applications in treating various cancers.

Q & A

Basic Questions

Q. What are the recommended safety precautions when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Ventilation : Ensure adequate exhaust ventilation to prevent aerosol or dust accumulation .

- Emergency Measures : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

- Storage : Store in a cool, dry place away from incompatible materials (e.g., strong acids/bases) .

- Key Hazards : Acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory sensitization per GHS classifications .

Q. What is the role of the Fmoc group in this compound, and how does it influence its application in peptide synthesis?

- Methodological Answer :

- The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amino group during solid-phase peptide synthesis (SPPS). It is cleaved under mild basic conditions (e.g., piperidine in DMF), enabling sequential peptide elongation without disrupting acid-labile side-chain protections .

- The fluorinated indole moiety may enhance peptide stability or modulate bioactivity, making this derivative useful in synthesizing fluorinated peptides for structure-activity relationship studies .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this Fmoc-protected amino acid in SPPS?

- Methodological Answer :

- Activation Reagents : Use coupling agents like HBTU/HOBt or DIC/Oxyma Pure to enhance reactivity and reduce racemization .

- Solvent Selection : Employ DMF or NMP for optimal solubility. Pre-activate the amino acid for 1–5 minutes before adding to the resin-bound peptide .

- Monitoring : Perform Kaiser tests or HPLC analysis after each coupling cycle to confirm completion. Repeat couplings if necessary .

Q. What analytical techniques are most effective for characterizing the purity and stability of this compound under different storage conditions?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm (Fmoc absorption) .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via LC-MS. Look for Fmoc deprotection products or indole oxidation .

- Quantitative NMR : Use H-NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to assess purity and detect impurities <0.1% .

Q. How should researchers address discrepancies in reported toxicity data when designing in vitro experiments?

- Methodological Answer :

- Literature Review : Cross-reference SDS from multiple suppliers (e.g., Indagoo vs. Key Organics) to identify consensus or conflicting hazard classifications .

- Pilot Studies : Perform preliminary cytotoxicity assays (e.g., MTT or LDH release) at lower concentrations (1–10 µM) to establish safe working ranges .

- Risk Mitigation : Use secondary containment (e.g., sealed reaction vessels) and real-time air monitoring for volatile byproducts (e.g., hydrogen bromide) .

Q. What strategies can mitigate racemization during the incorporation of this amino acid into peptide chains?

- Methodological Answer :

- Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-induced racemization .

- Racemization Inhibitors : Add additives like Oxyma Pure or HOBt to suppress epimerization during activation .

- Stereochemical Monitoring : Use chiral HPLC or circular dichroism (CD) spectroscopy to confirm retention of the (S)-configuration post-synthesis .

Contradictions and Limitations in Current Data

- Toxicity Data : reports H302 (oral toxicity) and H335 (respiratory irritation), while for a structurally similar compound omits these hazards. Researchers must verify supplier-specific SDS before use .

- Stability : While claims stability under normal conditions, notes decomposition products in combustion. Long-term storage stability remains understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.